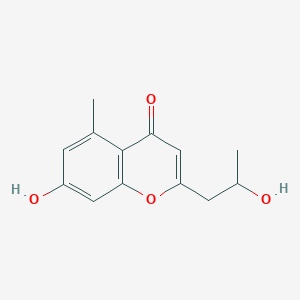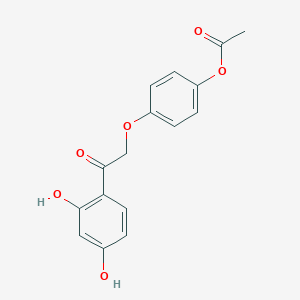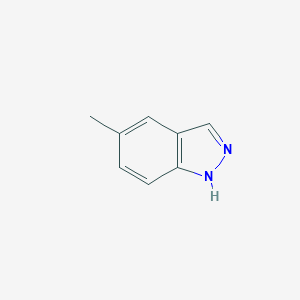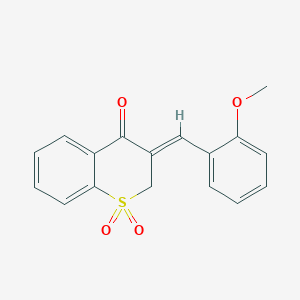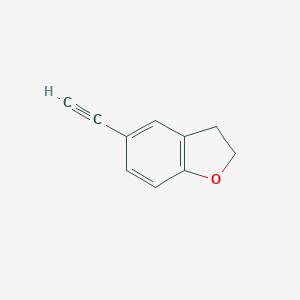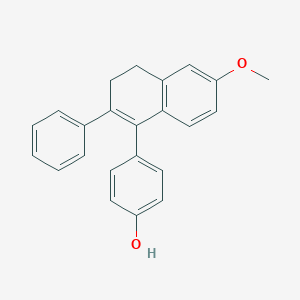
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol
Descripción general
Descripción
P-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol, commonly known as 6-MPNP, is a chemical compound that belongs to the family of naphthylphenols. It is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-MPNP is not fully understood. However, studies have suggested that it acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in the body. This binding results in the activation of various signaling pathways that lead to the observed therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
6-MPNP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 6-MPNP has been shown to have a positive effect on bone health and can prevent bone loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-MPNP in lab experiments is its potential therapeutic applications. Additionally, 6-MPNP is relatively easy to synthesize and has a high yield. However, one of the limitations of using 6-MPNP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of 6-MPNP. One area of research could focus on further elucidating its mechanism of action. Additionally, studies could investigate the potential use of 6-MPNP in the treatment of other diseases such as osteoporosis and cardiovascular disease. Finally, studies could investigate the potential use of 6-MPNP in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 6-MPNP is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method is relatively easy, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. While its mechanism of action is not fully understood, studies have suggested that it acts as a selective estrogen receptor modulator. 6-MPNP has several advantages for use in lab experiments, including its potential therapeutic applications and high yield. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
6-MPNP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that 6-MPNP could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
1729-38-0 |
|---|---|
Nombre del producto |
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol |
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H20O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,24H,9,13H2,1H3 |
Clave InChI |
ROAOATHOCPRUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Otros números CAS |
1729-38-0 |
Sinónimos |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

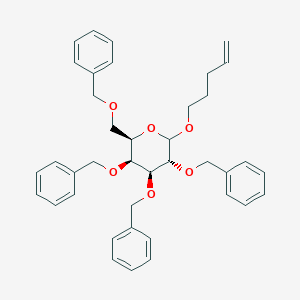
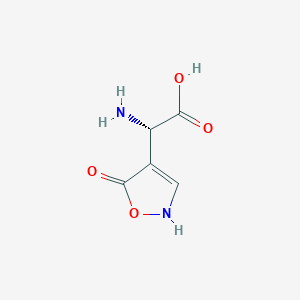
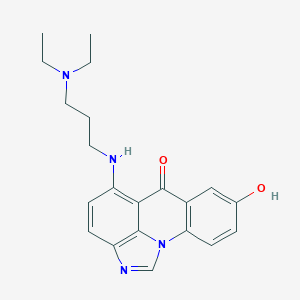
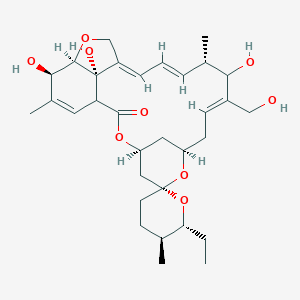
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

